molecular formula C18H17FN6O2 B11037877 N-(3-fluorophenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide

N-(3-fluorophenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide

Cat. No.: B11037877
M. Wt: 368.4 g/mol
InChI Key: NOAVMPJKCJBJBN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[5-oxo-2-(N’-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[5-oxo-2-(N’-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Acetylation: The final step could involve the acetylation of the imidazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[5-oxo-2-(N’-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the imidazole ring to its corresponding oxo derivative.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[5-oxo-2-(N’-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[5-oxo-2-(N’-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide
  • N-(3-bromophenyl)-2-[5-oxo-2-(N’-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide

Uniqueness

N-(3-fluorophenyl)-2-[5-oxo-2-(N’-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C18H17FN6O2

Molecular Weight

368.4 g/mol

IUPAC Name

2-[2-[(E)-[amino(anilino)methylidene]amino]-5-oxo-1,4-dihydroimidazol-4-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C18H17FN6O2/c19-11-5-4-8-13(9-11)21-15(26)10-14-16(27)24-18(23-14)25-17(20)22-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,21,26)(H4,20,22,23,24,25,27)

InChI Key

NOAVMPJKCJBJBN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C(=N/C2=NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)/N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)N

Origin of Product

United States

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